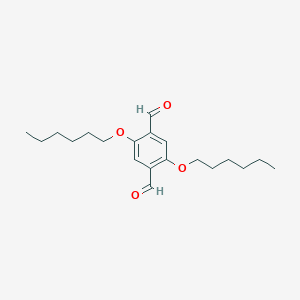

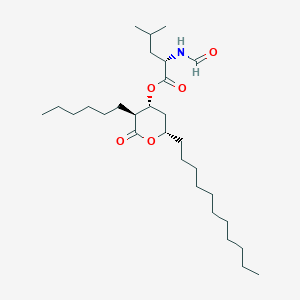

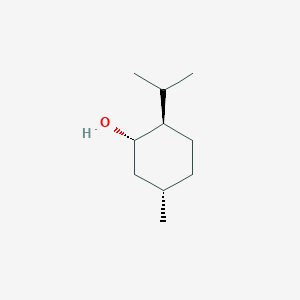

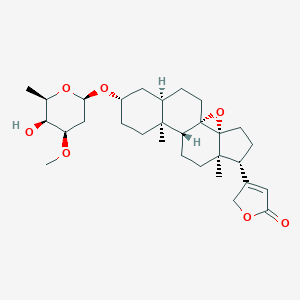

N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester" appears to be a complex ester derived from the amino acid L-leucine. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and applications of related leucine-derived esters.

Synthesis Analysis

The first paper describes a solvent-free method for synthesizing esters, including cyclic esters, catalyzed by L-leucine . This method is noted for its mild and efficient conditions, tolerating a wide range of alcohols with various side chains. Although the specific compound is not mentioned, the principles of this synthesis method could potentially be applied to its production. The reaction proceeds under neat conditions without the need for additional acids, bases, or water removal.

Molecular Structure Analysis

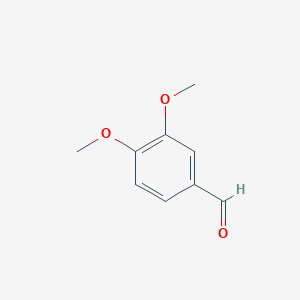

The second paper details the synthesis of a different N-formyl leucine ester, specifically "N-(3-Formyl Pyridine)-Leucine Ethyl Ester" . The structure of the target product was confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and HRMS. These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds. Although the compound is not the same, similar analytical methods would be used for its structural analysis.

Chemical Reactions Analysis

The application of the leucine-derived ester in cigarette flavoring is explored in the second paper . The ester undergoes pyrolysis, resulting in 39 identified pyrolysis products, which are primarily aroma components. This indicates that leucine-derived esters can participate in chemical reactions under certain conditions, leading to a variety of products that can enhance sensory experiences.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Leucine in Muscle Protein Synthesis and Sarcopenia

Leucine, a branched-chain amino acid, is recognized for its role in stimulating muscle protein synthesis, suggesting potential benefits in preventing age-related muscle atrophy, known as sarcopenia. Studies have investigated the tolerable upper intake level of leucine, suggesting its safety and efficacy in promoting muscle health in elderly populations (Elango, Rasmussen, & Madden, 2016). Additionally, the leucine metabolite beta-hydroxy-beta-methylbutyrate (HMB) has been explored for its effects on exercise performance and muscle hypertrophy, with varying results highlighting its potential, yet indicating the need for further research (Wilson, Wilson, & Manninen, 2008).

Leucine and Metabolic Health

Research has also delved into leucine's impact on metabolic health, including its role in regulating glucose homeostasis and energy balance. Although oral supplementation of leucine has been studied for its effects on food intake and body adiposity, findings suggest that its supplementation alone may not significantly affect these parameters, pointing to the complexity of its metabolic actions and the need for further study (Pedroso, Zampieri, & Donato, 2015).

Molecular Mechanisms and Therapeutic Potentials

The detailed molecular mechanisms of leucine and its derivatives, such as their influence on the mTOR signaling pathway, underline their therapeutic potential beyond muscle synthesis. Leucine's ability to stimulate mTOR, a key regulator of cellular growth and metabolism, suggests its applications in countering muscle wasting conditions. However, the clinical efficacy of leucine supplementation in long-term interventions remains to be fully established, with current evidence not supporting its standalone use for preventing muscle loss (van Loon, 2012).

Research Directions

Given the intricate balance between leucine's anabolic and catabolic effects, further research is necessary to optimize its use in medical foods and as a potential dietary supplement in specific pathological or physiological conditions. The balance of branched-chain amino acids, including leucine, is crucial in dietary management, especially in conditions like methylmalonic acidemia and propionic acidemia, where improper supplementation could have adverse effects (Myles, Manoli, & Venditti, 2018).

Eigenschaften

IUPAC Name |

[(3S,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24-21-27(25(28(32)34-24)19-17-10-8-6-2)35-29(33)26(30-22-31)20-23(3)4/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWNIYFHQZQPBP-YIPNQBBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H]1C[C@H]([C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester | |

CAS RN |

130793-27-0 |

Source

|

| Record name | N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130793270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-FORMYL-L-LEUCINE (3S,4R,6S)-3-HEXYL-2-OXO-6-UNDECYLTETRAHYDRO-2H-PYRAN-4-YL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WU82B0SW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)

![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)